17-Hydroxy iridal
Description
Properties
CAS No. |
138459-55-9 |
|---|---|
Molecular Formula |
C30H50O4 |
Molecular Weight |
474.72 |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies for 17 Hydroxy Iridal
Botanical Sources and Geographic Distribution within the Iridaceae Family
Iridal-type triterpenoids are predominantly found in plants belonging to the Iridaceae family, which encompasses approximately 92 genera and 1800 species worldwide. rsc.org The distribution of these compounds is particularly concentrated within the Iris and Belamcanda genera. tiprpress.com The presence and concentration of specific iridals, including 17-Hydroxy iridal (B600493), can be influenced by the plant's species, geographical location, and even seasonal variations. tiprpress.com
Iris confusa and Belamcanda chinensis (now often classified as Iris domestica) are notable sources from which 17-hydroxy iridal and related compounds have been isolated.
Iris confusa : Research has led to the isolation of a compound identified as 17-hydroxyl-27-ene-iridal from the whole plant of Iris confusa. researchgate.netrsc.org This discovery was part of a broader investigation into the plant's triterpenoid (B12794562) constituents, which also yielded other novel iridals like spirioiridoconfals. researchgate.netpensoft.net
Belamcanda chinensis : This perennial herb, native to East Asia, is a well-documented source of a wide array of iridal-type triterpenoids. rsc.orgajol.infonih.gov Phytochemical studies of its rhizomes have identified iridals with a hydroxyl group at the C-17 position. rsc.org The plant, also known as "She Gan" in traditional Chinese medicine, has been extensively studied, leading to the isolation of numerous flavonoids and triterpenoids. mdpi.comresearchgate.net
| Compound Name | Botanical Source | Plant Part(s) Used | Reference |
|---|---|---|---|
| 17-hydroxyl-27-ene-iridal | Iris confusa | Whole plant | researchgate.netrsc.org |
| Iridal with C-17 hydroxyl group | Belamcanda chinensis | Rhizomes | rsc.org |
While the direct isolation of this compound has been specified in the aforementioned species, other members of the Iris genus are also rich sources of structurally similar hydroxyiridals, indicating a potential for its presence or the presence of its isomers.
Iris variegata : This species, native to Central and Southeast Europe, is known to produce various iridals from its rhizomes. tandfonline.comjelitto.com Fractionation of its lipid extract has yielded compounds such as 16-hydroxyiridal and 21-hydroxyiridal, demonstrating that the plant synthesizes iridals with hydroxyl groups at different positions on the carbon skeleton. tandfonline.comresearchgate.netnih.gov
Iris tectorum : The rhizomes of Iris tectorum are a source of diverse iridal-type triterpenoids, including iritectols A and B, isoiridogermanal (B1164419), and iridobelamal A. researchgate.netnih.gov The structural complexity of compounds isolated from this species, such as those with epoxide and tetrahydrofuran (B95107) functions, highlights the biosynthetic versatility within the plant. researchgate.net Further research has uncovered polycycloiridals, which are novel iridals with unique cyclic moieties. acs.org
| Species | Notable Iridals Isolated | Plant Part(s) Used | Reference |
|---|---|---|---|
| Iris variegata | 16-hydroxyiridal, 21-hydroxyiridal, 23-hydroxyiridal | Rhizomes | tandfonline.comresearchgate.net |
| Iris tectorum | Iritectols A & B, Isoiridogermanal, Polycycloiridals A-D | Rhizomes | researchgate.netacs.org |
Isolation from Iris confusa and Belamcanda chinensis
Extraction and Pre-Purification Strategies for Iridal-Type Triterpenoids
The isolation of this compound and related triterpenoids from plant material involves a multi-step process beginning with extraction and preliminary purification. The general lipophilic nature of most free iridals dictates the choice of solvents and techniques. tiprpress.com
A common initial step is the extraction of dried and powdered plant material (often rhizomes) with organic solvents. rsc.orgsemanticscholar.org Methanol (B129727) or ethanol (B145695) are frequently used for exhaustive extraction at room temperature. rsc.orgsemanticscholar.org Following the removal of the solvent under reduced pressure, a crude extract is obtained. rsc.org
This crude extract is then subjected to pre-purification, typically through liquid-liquid partitioning. The extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH). rsc.org This separates the components into different fractions based on their solubility. Iridal-type triterpenoids are often concentrated in the ethyl acetate-soluble fraction. rsc.org Further clean-up can be achieved using techniques like macroporous adsorbent resin column chromatography, eluting with a gradient of ethanol in water to remove more polar or non-target compounds. rsc.org
Advanced Chromatographic Separation Techniques
Following initial extraction and partitioning, advanced chromatographic methods are essential for the fine separation and purification of individual iridals like this compound from the complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.comjasco-global.com The principle of HPLC relies on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. knauer.net Molecules are separated based on their differing interactions (e.g., adsorption, hydrophobic interactions) with the stationary phase. jasco-global.com
In the context of iridal analysis, reverse-phase HPLC is the most commonly used mode. libretexts.org Here, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (often a mixture of water and an organic solvent like methanol or acetonitrile). jasco-global.com Compounds are separated based on their hydrophobicity; less polar compounds are retained longer on the column. libretexts.org Gradient elution, where the composition of the mobile phase is changed over time to become more non-polar, is often employed to effectively separate a wide range of iridals with varying polarities within a single run. knauer.netlibretexts.org The use of HPLC coupled with mass spectrometry (HPLC/MS) is also a powerful tool for the structural identification of isolated iridals. tandfonline.com
Centrifugal Partition Chromatography (CPC), also known as Counter-Current Chromatography (CCC), is a preparative liquid-liquid chromatography technique that functions without a solid stationary phase. plantaanalytica.comcnrs.frgilson.com This method utilizes a biphasic solvent system, where one liquid phase is held stationary by a strong centrifugal field within a rotor, while the other immiscible liquid phase is pumped through it as the mobile phase. plantaanalytica.comrotachrom.com
Separation in CPC is based on the differential partitioning of solutes between the two liquid phases, governed by their partition coefficient (Kd). gilson.com This technique offers several advantages for the purification of natural products like iridals:
No Irreversible Adsorption : The absence of a solid support eliminates the risk of irreversible sample adsorption, leading to high product recovery. rotachrom.com
High Loading Capacity : CPC systems can handle significantly larger sample loads compared to solid-phase chromatography, making it ideal for preparative and industrial-scale purification. plantaanalytica.com
Versatility and Scalability : The solvent system can be tailored for specific separation needs, and methods developed on a small scale can be linearly scaled up to larger production volumes. plantaanalytica.comrotachrom.com
Given these benefits, CPC is an effective and efficient alternative or complementary technique to HPLC for the large-scale purification of target compounds such as this compound from crude or semi-purified plant extracts. gilson.comrotachrom.com
Countercurrent Chromatography and Other Liquid-Liquid Extraction Methods
The separation of this compound and related compounds from crude plant extracts often employs sophisticated liquid-liquid partitioning techniques, including countercurrent chromatography (CCC) and traditional liquid-liquid extraction (LLE). google.comphenomenex.com
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of the sample and ensuring high recovery. researchgate.net High-Speed Countercurrent Chromatography (HSCCC), a derivative of CCC, is particularly effective for separating polar compounds from complex natural product extracts, such as those derived from Iris rhizomes. nih.gov
The process relies on partitioning solutes between two immiscible liquid phases—a stationary phase and a mobile phase—within a coil column that is subjected to a strong centrifugal force field. nih.gov The selection of an appropriate two-phase solvent system is critical and is based on the partition coefficients (K) of the target compounds. nih.gov For the separation of compounds from Iris species, solvent systems such as n-butanol–water or combinations like n-hexane-ethyl acetate-methanol-water are commonly employed. researchgate.netnih.gov In a typical HSCCC run, operational parameters are meticulously optimized, including the flow rate of the mobile phase and the rotational speed of the centrifuge, to achieve efficient separation. nih.gov For instance, studies on Iris extracts have utilized flow rates of 2.0 mL/min and rotational speeds of 900 rpm. nih.govgoogle.com
Other Liquid-Liquid Extraction (LLE) Methods are fundamental in the initial cleanup and fractionation of Iris extracts. phenomenex.com LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. phenomenex.comsyrris.com This technique is valuable for partitioning compounds based on polarity. phenomenex.com In the context of iridal isolation, a crude ethanol extract is often diluted in water and washed with an organic solvent like diethyl ether. google.com This step effectively separates the more non-polar iridals, including this compound, into the organic phase, while more polar impurities remain in the aqueous phase. This process serves as a crucial preliminary purification step before finer chromatographic separation. google.comphenomenex.com
Assessment of Isolation Yields and Purity Profiling
The efficacy of an isolation protocol is determined by the final yield of the purified compound and its assessed purity.
Isolation Yields are quantified at various stages of the purification process. For example, an initial extraction of 315 grams of fresh Iris variegata rhizomes yielded 2.51 grams of a crude extract after initial solvent partitioning. tandfonline.com Following subsequent, more refined separation steps like preparative High-Performance Liquid Chromatography (HPLC), the yields of individual iridals are determined. In one study, this process resulted in 20 mg of a newly identified hydroxyiridal from the crude extract. tandfonline.com Similarly, HSCCC has been shown to yield specific quantities of purified compounds from a given amount of extract; for example, 400 mg of an Iris tectorum extract yielded 60.21 mg of tectoridin (B1682737) and 8.24 mg of iristectorin A. nih.gov
Purity Profiling is essential to confirm the identity and homogeneity of the isolated this compound. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final fractions. researchgate.netnih.gov The purity is calculated based on the peak area of the target compound relative to the total peak area in the chromatogram. For compounds isolated from Iris species using methods like HSCCC, purities are often reported to be above 95.0%. researchgate.netnih.gov
Further characterization and purity confirmation are achieved through spectroscopic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) provides data on the molecular weight of the compound, confirming its identity. tandfonline.com
Ultraviolet (UV) Spectroscopy is used to identify the characteristic chromophores of the iridal structure. The α,β-unsaturated aldehyde group typical of the iridal ring system produces a distinct absorption maximum (λmax) around 254 nm. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) is employed for the complete structural elucidation of the isolated compound, confirming it as this compound and ensuring no significant impurities are present. nih.govresearchgate.net
The table below summarizes the findings from a representative study on the isolation of compounds from Iris species, highlighting the yields and purity levels achieved.
| Compound | Starting Material | Method | Yield (mg) | Purity (%) | Source |
| Tectoridin | 400 mg ILUAE extract of I. tectorum | HSCCC | 60.21 | 95.3 | nih.gov |
| Iristectorin B | 400 mg ILUAE extract of I. tectorum | HSCCC | 4.33 | 95.9 | nih.gov |
| Iristectorin A | 400 mg ILUAE extract of I. tectorum | HSCCC | 8.24 | 97.0 | nih.gov |
| Hydroxyiridal 5 | 2.51 g crude extract of I. variegata | Preparative HPLC | 20 | >95 (assumed) | tandfonline.com |
Biosynthesis and Enzymatic Transformations of 17 Hydroxy Iridal
Proposed Biosynthetic Pathways for Iridal-Type Triterpenoids
Iridals are a class of triterpenoids primarily found in the Iridaceae family, characterized by a unique structural framework derived from the cleavage of a typical triterpene A-ring. Their biosynthesis from acyclic precursors involves a series of sophisticated enzymatic reactions.
Early Precursors and Initial Cyclization Events
The journey to iridal-type triterpenoids begins with the universal precursor of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) pathway. Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP units, are joined head-to-head by the enzyme squalene (B77637) synthase (SQS) to produce the C30 hydrocarbon, squalene. nih.gov This linear molecule is then epoxidized by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene. nih.gov
This activated epoxide, 2,3-oxidosqualene (B107256), is the crucial branching point for the biosynthesis of the vast majority of plant triterpenoids, including iridals. nih.govresearchgate.net The initial cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.gov While different OSCs can fold the 2,3-oxidosqualene substrate into various conformations to produce a wide array of cyclic backbones (like cycloartenol (B190886) for sterols or β-amyrin for many saponins), the specific OSC involved in iridal (B600493) biosynthesis directs the formation of a protosteryl cation that leads to the characteristic iridal skeleton. researchgate.net
Mechanistic Steps Leading to Monocyclic and Polycyclic Iridals
Following the initial cyclization of 2,3-oxidosqualene, the defining step in iridal biosynthesis is the oxidative cleavage of the A-ring of the triterpenoid (B12794562) intermediate. This ring-opening event, likely a Grob fragmentation, results in the formation of the foundational monocyclic iridal structure. enzyme-database.org This core structure typically possesses a multi-substituted cyclohexane (B81311) ring bearing a long isoprenoid side chain.
From this monocyclic scaffold, a remarkable diversification occurs. Further intramolecular cyclizations involving the polyene side chain can give rise to more complex structures. For instance, the formation of bicyclic iridals can occur through various cyclization strategies. rsc.org More elaborately, tricyclic and tetracyclic iridals are formed through cascade reactions that may involve epoxidation of the side chain followed by nucleophilic attack and rearrangement, leading to new ring systems, such as cyclopentane (B165970) rings. rsc.orgresearchgate.net The isolation of numerous iridal derivatives from plants like Belamcanda chinensis and various Iris species, each with a slightly different cyclization or functionalization pattern, has allowed for the proposal of detailed, albeit putative, biosynthetic pathways for these complex molecules. rsc.orgrsc.org
Enzymatic Hydroxylation at the C-17 Position in Iridal Biosynthesis
The hydroxylation of the iridal backbone is a key step in generating the chemical diversity observed in this class of compounds. Specifically, hydroxylation at the C-17 position of the polyene side chain is a known modification, leading to compounds such as 17-hydroxyl-27-ene-iridal, which was isolated from Iris confusa, and belamcandal A from Belamcanda chinensis. rsc.org
While the specific enzyme responsible for this C-17 hydroxylation in iridal biosynthesis has not yet been isolated and characterized, the reaction is strongly presumed to be catalyzed by a cytochrome P450 monooxygenase. This hypothesis is based on the well-established role of this enzyme superfamily in the oxidative functionalization of terpenoid scaffolds in plants. nih.govnih.gov A proposed biosynthetic pathway for certain miscellaneous iridals includes a C-17 hydroxylation step as a key part of the transformation cascade. rsc.org The mechanism would involve the activation of molecular oxygen by the heme-iron center of the P450 enzyme to form a highly reactive oxygen species that hydroxylates the specific C-H bond at the C-17 position.
Role of Specific Cytochrome P450 Enzymes or Other Oxygenases in Iridal Diversification
The structural diversification of the primary iridal skeleton is largely attributed to the activity of tailoring enzymes, with cytochrome P450 monooxygenases (CYPs) playing a central role. nih.govnih.gov These heme-containing enzymes are responsible for a wide range of oxidative reactions, including hydroxylations, epoxidations, and C-C bond cleavages, which decorate the triterpene backbone. nih.govresearchgate.net
In the context of iridals, the presence of numerous hydroxylated derivatives, such as those modified at positions C-13, C-16, C-17, and C-23, strongly implicates the action of a suite of specific P450 enzymes. rsc.orgresearchgate.net Although the individual enzymes for each step are mostly uncharacterized, experimental evidence supports this role. A study using rat liver microsomes demonstrated that a cytochrome P450 enzyme could catalyze the 16-hydroxylation of a monocyclic iridal, suggesting that plant P450s in Iris perform analogous reactions in vivo. tandfonline.comacs.org Furthermore, studies on Iris germanica have identified the activity of cytochrome P450 enzymes, such as CYP1A, which are involved in the metabolism of various phytochemicals within the plant. nih.govresearchgate.netnih.gov The diversity of iridal structures is a testament to the evolutionary recruitment and neofunctionalization of P450s and potentially other oxygenases to create novel bioactive compounds.
Comparative Biosynthetic Studies with Related Triterpenoids
The biosynthesis of iridals shares its foundational steps with other major classes of plant triterpenoids, all originating from 2,3-oxidosqualene. nih.govresearchgate.net However, the pathways diverge significantly at the stage of scaffold formation and subsequent tailoring.
Comparison with Sterols: Phytosterol biosynthesis proceeds from 2,3-oxidosqualene via the OSC cycloartenol synthase. The resulting cycloartenol backbone undergoes a highly conserved, multi-step pathway involving demethylations and isomerizations to produce essential membrane components like sitosterol (B1666911) and stigmasterol. nih.gov This contrasts sharply with the A-ring cleavage that defines iridal biosynthesis.
Comparison with Pentacyclic Triterpenes (Saponins): OSCs like β-amyrin synthase produce pentacyclic scaffolds that are precursors to a vast array of saponins (B1172615). These backbones are extensively modified by P450s and then glycosylated by UDP-glycosyltransferases (UGTs). nih.gov While both saponin (B1150181) and iridal biosynthesis rely heavily on P450s for functionalization, the key skeletal difference (intact pentacyclic structure vs. seco-ring iridal) and the prevalence of glycosylation in saponins mark a clear distinction.
Functional Analogy in Hydroxylation: The C-17 hydroxylation in iridal biosynthesis finds a parallel in animal steroid hormone synthesis. The enzyme CYP17A1, a cytochrome P450, catalyzes the 17α-hydroxylation of pregnenolone (B344588) and progesterone, a critical step in producing androgens. mdpi.commdpi.com This provides a powerful model for understanding the likely enzymatic mechanism of C-17 hydroxylation in the iridal pathway, suggesting a conserved catalytic function for P450s across different biological kingdoms and substrate types.
Investigating Putative Biosynthetic Intermediates and Pathways in Plant Systems
Our understanding of iridal biosynthesis is largely built upon the isolation and structural elucidation of a wide array of naturally occurring iridals from plants, particularly from the genera Iris and Belamcanda (Iris domestica). rsc.orgrsc.org By analyzing the structural relationships between dozens of isolated compounds, researchers can propose logical, step-by-step biosynthetic pathways.
For example, the co-occurrence of monocyclic iridals alongside bicyclic and more complex polycyclic variants in the same plant tissue suggests that the simpler structures serve as intermediates for the more complex ones. rsc.orgrsc.org The isolation of iridals with different patterns of hydroxylation, acetylation, and epoxidation provides a snapshot of the various enzymatic "tools" the plant has at its disposal. rsc.orgresearchgate.net Putative biosynthetic schemes have been published that map the plausible transformations from a simple monocyclic precursor to intricate tricyclic and tetracyclic iridals, often invoking epoxidation-initiated cyclization cascades. rsc.orgresearchgate.net These hypothetical pathways serve as roadmaps for future research aimed at identifying and characterizing the specific enzymes—the OSCs, P450s, and other transferases—that catalyze each step of this fascinating biosynthetic puzzle.
Data Tables
Table 1: Key Precursors and Enzymes in Iridal Biosynthesis
| Component | Type | Role in Pathway |
|---|---|---|
| 2,3-Oxidosqualene | Precursor | The activated C30 acyclic triterpenoid that undergoes cyclization. |
| Oxidosqualene Cyclase (OSC) | Enzyme Class | Catalyzes the initial cyclization of 2,3-oxidosqualene to form the foundational triterpene skeleton. |
| Iridal (Monocyclic) | Intermediate | The foundational structure formed after the characteristic A-ring cleavage. |
| Cytochrome P450s (CYPs) | Enzyme Superfamily | Catalyze diverse oxidative reactions (e.g., hydroxylation, epoxidation) that functionalize the iridal skeleton. |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 17-Hydroxy iridal |
| 17-hydroxyl-27-ene-iridal |
| 2,3-oxidosqualene |
| β-amyrin |
| belamcandal A |
| cycloartenol |
| dimethylallyl pyrophosphate (DMAPP) |
| farnesyl pyrophosphate (FPP) |
| isopentenyl pyrophosphate (IPP) |
| pregnenolone |
| progesterone |
| sitosterol |
| squalene |
Advanced Spectroscopic and Analytical Characterization of 17 Hydroxy Iridal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the planar structure and relative configuration of organic molecules. For iridal-type triterpenoids, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assemble the complete molecular framework.
The structural analysis of iridals, including those hydroxylated at the C-17 position, begins with the acquisition of 1D ¹H (proton) and ¹³C (carbon) NMR spectra. The ¹H NMR spectrum reveals the number of different proton environments and their splitting patterns (multiplicity), which provides information about adjacent protons. The ¹³C NMR spectrum, often acquired with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identifies the number of methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons in the molecule. rsc.org
For a molecule as complex as an iridal (B600493), 1D spectra alone are insufficient. 2D NMR experiments are crucial for establishing connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (H-C-C-H). It is used to trace out proton spin systems within the molecule, such as the various segments of the terpenoid side chain. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the cyclohexane (B81311) ring and the geometry of double bonds. rsc.orgtandfonline.com
In the analysis of an iridal-isoflavonoid adduct linked at C-17, the deshielding of the H-17 proton signal (δH 5.14) was a key indicator of the linkage position. rsc.org HMBC correlations from H-16 and H-18 to carbons of the attached moiety, and from H-17 to the same unit, definitively proved the C-17 attachment point. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for the Iridal Moiety around the C-17 Position (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 16 | 33.2 | 2.66 m; 3.16 m |
| 17 | 78.4 | 5.14 t (8.4) |
| 18 | 125.4 | 5.94 d (8.4) |
| 19 | 135.8 | - |
| 28 (CH₃) | 12.0 | 1.69 s |
| 29 (CH₃) | 16.4 | 1.72 s |
Data derived from the iridal portion of Belamcandanin A, where C-17 is linked to an isoflavonoid (B1168493) moiety, affecting its chemical shift. rsc.org
Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound.
For complex natural products like 17-Hydroxy iridal, High-Resolution Mass Spectrometry (HRMS) is employed, most commonly with a soft ionization technique like Electrospray Ionization (ESI). HR-ESI-MS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), often to within a few parts per million (ppm) of the true mass. rsc.org This high accuracy allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For example, the molecular formula for the iridal-containing adduct Belamcandanin A was established as C₄₈H₆₂O₁₃ based on its HRESIMS ion at m/z 847.42285 [M+H]⁺. rsc.org Analysis of the fragmentation pattern in the MS/MS spectrum can provide further structural information about different parts of the molecule.
Table 2: Example of HR-ESI-MS Data
| Compound | Molecular Formula | Ion | Calculated m/z | Measured m/z |
| Belamcandanin A | C₄₈H₆₂O₁₃ | [M+H]⁺ | 847.42127 | 847.42285 |
Data for Belamcandanin A, an adduct containing a C-17 linked iridal moiety. rsc.org
Chiroptical Spectroscopy for Absolute Configuration Assignment
While NMR and MS can define the planar structure and relative stereochemistry, determining the absolute configuration of chiral centers requires chiroptical methods. The absolute configuration describes the precise three-dimensional arrangement of atoms in space. wikipedia.org
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive or negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration. cdnsciencepub.com
For iridals, experimental ECD spectra are compared with theoretical spectra generated through computational methods, such as time-dependent density-functional theory (TDDFT). researchgate.netnih.gov By calculating the predicted ECD spectra for all possible stereoisomers of the proposed structure, a match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration of the entire molecule or specific rigid domains. nih.govresearchgate.net This combined experimental and computational approach has become a powerful tool for the stereochemical elucidation of novel iridal-type triterpenoids. researchgate.netacs.org
The modified Mosher's method is a chemical and NMR-based technique used to determine the absolute configuration of specific chiral centers, particularly secondary alcohols. tandfonline.comscispace.com The method involves derivatizing the alcohol with the two enantiomers of a chiral reagent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. mdpi.com
The ¹H NMR spectra of these two diastereomeric esters are then compared. The bulky phenyl group of the MTPA reagent creates a specific anisotropic effect, causing nearby protons in the molecule to be shielded or deshielded. By analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester, the absolute configuration of the alcohol can be deduced. mdpi.com This method has been successfully applied to determine the stereochemistry of secondary allylic alcohols within the terpenoid side chains of various hydroxyiridals. tandfonline.comacs.orgrsc.org
Electronic Circular Dichroism (ECD) Spectroscopy and Computational ECD Calculations
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For complex molecules like this compound, this technique provides unambiguous proof of its stereochemistry and conformation, which are crucial for understanding its biological activity.
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be deduced.
Detailed Research Findings:
While a specific crystal structure for this compound is not publicly available, analysis of related steroidal compounds provides insight into the data obtained from such an experiment. For instance, the X-ray crystallographic analysis of 17α-Hydroxy-17-methylandrost-4-ene-17-one, a steroid with a hydroxyl group at a similar position, revealed a complex structure with two crystallographically independent molecules in the asymmetric unit. researchgate.net The crystal structure was stabilized by intermolecular O−H⋯O and C−H⋯O hydrogen bonds. researchgate.net Such hydrogen bonding would also be expected to play a significant role in the crystal lattice of this compound due to its key hydroxyl group.
In studies of other iridals, X-ray crystallography has been crucial for confirming their molecular structure. nih.gov For related compounds, data collection is often performed using a diffractometer with copper radiation at room temperature. researchgate.net The resulting data allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's spatial arrangement.
Illustrative Crystallographic Data for a Related Steroid:
The following table presents typical crystallographic data that would be obtained for a compound like this compound, based on the analysis of 17α-Hydroxy-17-methylandrost-4-ene-17-one. researchgate.net
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P212121 |
| Unit cell dimensions | a = 6.382(2) Å, b = 12.841(5) Å, c = 43.350(2) Å |
| Z (Molecules/unit cell) | 8 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.047 |
| wR-factor | 0.086 |
Advanced Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. msu.edu It works on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, leading to a characteristic spectrum of absorption bands. msu.edulibretexts.org
Detailed Research Findings:
The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups. The most prominent of these would be the O-H stretching vibration from the hydroxyl group, which typically appears as a broad band in the region of 3500-3200 cm⁻¹. libretexts.org The C-O stretching vibration associated with this alcohol group would be observed in the fingerprint region, between 1260-1050 cm⁻¹. libretexts.org
Given the iridal core structure, which often includes aldehyde or ketone functionalities and carbon-carbon double bonds, other significant peaks would be expected. nih.govvscht.cz The C=O stretching of an aldehyde or ketone group gives a strong absorption in the 1740-1710 cm⁻¹ region. msu.edu The C=C stretching of any alkene moieties would appear around 1680-1640 cm⁻¹. vscht.cz Additionally, C-H stretching vibrations for sp³ and sp² hybridized carbons would be seen just below and above 3000 cm⁻¹, respectively. vscht.cz
Expected Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |
| Alkane (C-H) | Stretching | 3000 - 2850 | Medium-Strong |
| Alkene (=C-H) | Stretching | 3100 - 3000 | Medium |
| Carbonyl (C=O) | Stretching | 1740 - 1685 | Strong |
| Alkene (C=C) | Stretching | 1680 - 1640 | Medium-Weak |
| Alcohol (C-O) | Stretching | 1260 - 1050 | Strong |
Computational Chemistry in Structure Verification and Conformational Analysis (e.g., TDDFT Quantum Mechanical Calculations)
Computational chemistry provides a powerful theoretical framework to complement experimental data. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are invaluable for verifying proposed structures, analyzing conformational landscapes, and predicting spectroscopic properties. ohio-state.edu
Detailed Research Findings:
For the iridal class of compounds, computational docking studies using programs like Autodock have been employed to understand their interaction with biological targets. nih.gov These studies have shown that iridals can dock into the same binding sites as phorbol (B1677699) esters on protein kinase C, with the hydroxyl group playing a key role in forming hydrogen bonds with amino acid residues in the receptor. nih.gov
Furthermore, computational methods are used to explore the conformational flexibility of molecules like this compound. By calculating the relative energies of different conformers, it is possible to identify the most stable, low-energy shapes the molecule is likely to adopt in solution. This is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. nih.gov
Chemical Synthesis and Derivatization Strategies for 17 Hydroxy Iridal and Analogs
Total Synthesis of the Iridal (B600493) Skeleton and its Core Structures
The construction of the complex iridal skeleton, with its stereodefined and heavily functionalized cyclohexane (B81311) core, requires sophisticated synthetic strategies. A key challenge is the creation of the core six-membered ring bearing multiple substituents. Researchers have developed domino-based approaches to efficiently assemble this central feature. acs.org One such strategy involves a domino transformation that utilizes oxidative cleavage for a ring-expanding rearrangement, successfully forming the core structure of iridal. acs.org This method allows for the stereoselective synthesis of cyclohexanes with functional groups positioned appropriately for further elaboration into the full iridal structure. acs.org
Controlling the stereochemistry of the multiple chiral centers within the iridal structure is paramount. The absolute configuration of the natural iridal ring system is typically 6R, 10S, 11R. tandfonline.com Achieving this specific arrangement enantioselectively is a primary goal of total synthesis.
A notable achievement in this area is the enantioselective synthesis of iridal, the parent molecule of the class. orcid.org This route provides access to the fundamental iridal structure with the correct chirality, serving as a platform for the synthesis of various naturally occurring iridals, including 17-hydroxy iridal. orcid.orggoogle.fr The strategies often rely on leveraging chiral starting materials or employing asymmetric reactions to set the key stereocenters early in the synthetic sequence. A domino-based approach has been instrumental in synthesizing the iridal core structure in a stereodefined manner. acs.orgacs.org
| Synthetic Approach | Key Reaction/Concept | Outcome | Reference(s) |
| Domino-Based Synthesis | Oxidative cleavage and ring-expanding rearrangement | Stereodefined functionalized cyclohexane core | acs.org |
| Enantioselective Total Synthesis | Asymmetric synthesis from chiral precursors | Enantiomerically pure parent iridal molecule | orcid.org |
Biomimetic Synthesis Approaches to this compound
Biomimetic synthesis attempts to replicate the plausible biosynthetic pathways of natural products in a laboratory setting. For iridals, the biosynthesis is believed to start from the cyclization of squalene (B77637) epoxide into a bicyclic intermediate, followed by the opening of ring A to form the characteristic monocyclic iridal skeleton. researchgate.net Further enzymatic oxidations, desaturations, and cyclizations of the side chain then lead to the vast diversity of natural iridals, including this compound. researchgate.netrsc.org
Synthetic strategies inspired by these pathways often focus on cyclization reactions of acyclic polyene precursors. researchgate.net For instance, a proposed biosynthetic pathway for bicyclic iridals involves an ene-type reaction where the C-14 double bond attacks a C-26 aldehyde carbonyl, forming a 6/5 spiro bicyclic system. rsc.org Mimicking such intramolecular cyclizations provides a powerful tool for constructing complex iridal analogs. The formation of spiroiridals is thought to occur via an intramolecular Prins reaction, another process that can be harnessed in a biomimetic synthesis. researchgate.net
Targeted Chemical Modification of this compound
This compound, a naturally occurring monocycloiridal, serves as a valuable scaffold for chemical modification to explore structure-activity relationships or create novel compounds. rsc.orggoogle.com
The C-17 hydroxyl group is a prime site for chemical modification. Standard organic transformations can be applied to introduce a variety of functional groups. While specific literature on the derivatization of this compound is limited, strategies can be inferred from the chemistry of similar functional groups in other complex natural products, such as steroids. researchgate.net
Potential derivatization strategies include:
Oxidation: The secondary alcohol at C-17 could be oxidized to the corresponding 17-keto iridal derivative using standard oxidizing agents.
Esterification: Reaction with acyl chlorides or anhydrides would yield C-17 esters. Acetates and other fatty acid esters are common modifications found in natural iridals at other positions, suggesting this is a synthetically and biologically relevant transformation. researchgate.netresearchgate.net
Etherification: Formation of ethers, such as a methyl or benzyl (B1604629) ether, could be achieved to alter the polarity and hydrogen-bonding capability of the molecule.
The homofarnesyl side chain of iridals is a hotbed of structural diversity in nature, offering numerous opportunities for synthetic modification. researchgate.net Synthesizing analogues with altered side chains can mimic this natural diversity. Research has identified numerous iridals with hydroxyl groups at positions other than C-17, such as C-16, C-21, and C-23, as well as epoxides and additional double bonds. tandfonline.comrsc.org
| Side Chain Modification | Example(s) from Natural Products | Synthetic Goal | Reference(s) |
| Hydroxylation | 16-Hydroxyiridal, 21-Hydroxyiridal | Introduce polar groups at various positions | tandfonline.com |
| Epoxidation | C-18/C-19 epoxide | Introduce reactive functional group for further derivatization | rsc.org |
| Dehydrogenation | 16,17-didehydro-iridal | Create conjugated polyene systems | researchgate.netgoogle.com |
| Cyclization | Spiroiridals, Polycycloiridals | Generate novel ring systems | rsc.orgresearchgate.net |
| Chain Shortening | Nor-iridals | Create degraded iridal structures | researchgate.netrsc.org |
Functionalization and Derivatization at the C-17 Hydroxyl Group
Strategies for Introducing or Modifying Ring Systems (e.g., Spiro, Polycyclic Structures)
A fascinating aspect of iridal chemistry is the intramolecular cyclization of the side chain to form additional rings, leading to spiro and polycyclic structures. rsc.org The synthesis of these complex frameworks is an active area of research.
A key strategy for constructing the spiro[4.5]decane skeleton characteristic of spiroiridal triterpenoids is the Claisen rearrangement. researchgate.net Specifically, the rearrangement of a 2-(alkenyl)dihydropyran intermediate can produce the desired spirocyclic core with excellent stereoselectivity. researchgate.net Another biomimetically inspired approach is the intramolecular Prins reaction, which has been postulated as the key step in the biogenesis of spiroiridals. researchgate.net
The synthesis of polycyclic iridals involves forming covalent bonds between different points of the side chain or between the side chain and the cyclohexane core. For example, polycycloiridals featuring a cyclopentane (B165970) ring have been isolated, resulting from a cyclization between C-18 and C-22 of the side chain. researchgate.netrsc.org Others possess an α-terpineol moiety, formed from a different mode of side-chain cyclization. acs.org Synthetic efforts towards these structures would likely involve acid-catalyzed or metal-mediated cyclizations of advanced iridal intermediates containing appropriately positioned functional groups and double bonds.
| Cyclization Strategy | Target Ring System | Key Reaction | Reference(s) |
| Spirocyclization | Spiro[4.5]decane | Claisen Rearrangement | researchgate.net |
| Spirocyclization | Spirobicyclic | Intramolecular Prins Reaction | researchgate.net |
| Polycyclization | 6/5/7-fused tricyclic | C-18/C-22 Cyclization | rsc.org |
| Polycyclization | α-Terpineol moiety | Side-chain cyclization | acs.org |
Biological Activities and Mechanistic Investigations of 17 Hydroxy Iridal Non Human in Vitro and in Vivo Studies
Antiproliferative and Cytotoxic Activity in Diverse Cancer Cell Lines
The iridal-type triterpenoids, a class of compounds to which 17-Hydroxy iridal (B600493) belongs, have been the subject of investigation for their potential anticancer properties. researchgate.netgoogle.com Research has demonstrated that these compounds, isolated from various Iris species, exhibit cytotoxic and antiproliferative effects across a range of human tumor cell lines. google.comresearchgate.net
In Vitro Efficacy Evaluation against Cell Lines (e.g., HCT-116, MCF-7, HeLa)
Studies on iridal-type triterpenes have confirmed their cytotoxic potential against several cancer cell lines. One compound from this class demonstrated notable cytotoxicity against human colon carcinoma (HCT-116), blood cancer (HL-60), and breast cancer (ZR-75) cells. mdpi.com The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were recorded as 10 ± 1.1002 µM for HCT-116, 34 ± 1.1205 µM for HL-60, and 31 ± 1.1001 µM for ZR-75. mdpi.com
Other investigations into iridals have shown efficacy against ovarian cancer (A2780) and chronic myelogenous leukemia (K562) cell lines, with IC50 values ranging from 0.1 to 5.3 µg/ml. researchgate.net Some of these compounds were reported to be more effective than the conventional chemotherapy drug doxorubicin. researchgate.net While specific data for 17-Hydroxy iridal against HeLa cells is not extensively detailed in the reviewed literature, the broad activity of the iridal class suggests a potential for wider investigation.
Interactive Data Table: In Vitro Cytotoxicity of Iridal-Type Triterpenes
| Compound Class | Cell Line | Cell Type | IC50 Value | Source |
| Iridal-type triterpene | HCT-116 | Colon Carcinoma | 10 ± 1.1002 µM | mdpi.com |
| Iridal-type triterpene | HL-60 | Blood Cancer | 34 ± 1.1205 µM | mdpi.com |
| Iridal-type triterpene | ZR-75 | Breast Cancer | 31 ± 1.1001 µM | mdpi.com |
| Iridals | A2780 | Ovarian Cancer | 0.1 - 5.3 µg/ml | researchgate.net |
| Iridals | K562 | Leukemia | 0.1 - 5.3 µg/ml | researchgate.net |
Investigation of Cellular Mechanisms: Cell Cycle Modulation and Apoptosis Induction
The antiproliferative effects of iridal compounds are linked to their ability to modulate the cell cycle and induce programmed cell death, or apoptosis. mdpi.comtjnpr.org Research on isoiridogermanal (B1164419), an iridal-type triterpenoid (B12794562), revealed that it can inhibit the proliferation of triple-negative breast cancer cells (4T1 and MDA-MB-468) by causing cell cycle arrest in the G1 phase. mdpi.com
The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. nih.govrsc.org This process is often characterized by several molecular events, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov Studies on other natural compounds have shown that this shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are proteases that execute the apoptotic program. nih.govnih.gov For instance, one study demonstrated that an iridal-type triterpenoid induced significant mitochondrial damage, which is a critical step in the intrinsic pathway of apoptosis. mdpi.com This suggests that this compound may exert its cytotoxic effects by disrupting the normal progression of the cell cycle and triggering apoptotic pathways in cancer cells. nih.govamegroups.org
Selectivity and Potency Profiling in Cell-Based Assays
The potency of iridal compounds has been highlighted in studies where some demonstrated greater efficacy than doxorubicin, a standard chemotherapeutic agent. researchgate.net An important aspect of anticancer drug development is selectivity—the ability to target cancer cells while sparing normal, healthy cells. japsonline.com Some research on plant extracts containing these types of compounds suggests they are more toxic to cancer cells than to normal cells, indicating a favorable therapeutic index. japsonline.com
Further evidence of the potency and selectivity of this class of compounds comes from a study on 17-hydroxyl-27-ene-iridal, a closely related molecule, which was found to be a potent inhibitor of Hepatitis B virus (HBV) DNA replication. researchgate.net It exhibited an IC50 value of 1.31 μmol/L and a high selectivity index (SI) of 326.31, underscoring its potential as a highly selective bioactive agent. researchgate.net
Neuroprotective Effects
In addition to their anticancer potential, iridal-type triterpenoids have been investigated for their neuroprotective activities. researchgate.netencyclopedia.pub These compounds, primarily isolated from the rhizomes of Iris tectorum, have shown promise in protecting neuronal cells from damage in various in vitro models. researchgate.netacs.org
In Vitro Models of Neuronal Damage (e.g., serum deprivation-induced PC12 cell death)
A standard method to evaluate neuroprotective activity involves using pheochromocytoma (PC12) cells, which are derived from a tumor of the adrenal medulla and share properties with neurons. nih.gov Inducing apoptosis in these cells by depriving them of serum is a common in vitro model for neuronal damage. researchgate.netnih.gov
Multiple studies have shown that iridal-type triterpenoids can exhibit moderate to significant neuroprotective effects in this model. researchgate.netresearchgate.netencyclopedia.pub Several iridals, including spirioiridotectals A, B, and F, demonstrated neuroprotective activity against serum deprivation-induced damage in PC12 cells at a concentration of 10 μM. researchgate.netencyclopedia.pub Another study identified three specific iridal-type triterpenoids (compounds 2, 8, and 12) from Iris tectorum that showed neuroprotective activities against PC12 cell damage induced by serum deprivation. researchgate.net
Interactive Data Table: Neuroprotective Activity of Iridal-Type Triterpenoids
| Compound Source/Name | In Vitro Model | Finding | Source |
| Iris tectorum (Spirioiridotectals A, B, F) | Serum deprivation-induced PC12 cell damage | Moderate neuroprotective effects at 10 µM | researchgate.netencyclopedia.pub |
| Iris tectorum (Compounds 2, 8, 12) | Serum deprivation-induced PC12 cell damage | Exhibited neuroprotective activities | researchgate.net |
| Iris tectorum (Mixture of compounds 2 and 3) | Serum deprivation-induced PC12 cell death | Exhibited moderate neuroprotective activity | researchgate.netresearchgate.net |
Exploration of Associated Neuroprotective Signaling Pathways
The mechanisms underlying the neuroprotective effects of these compounds are linked to the activation of specific intracellular signaling pathways. encyclopedia.pub Research suggests that the neuroprotective effect of related flavonoid compounds from Iris species involves the activation of the ERK1/2 (extracellular signal-regulated kinases 1/2) pathway. encyclopedia.pub The ERK1/2 signaling cascade is crucial for cell proliferation, differentiation, and survival. mdpi.com Activation of this pathway can help to mitigate apoptosis and promote cell survival, which is critical in protecting neurons from damage. mdpi.com The evidence points towards the potential of this compound and related compounds to exert their neuroprotective effects by modulating key survival pathways like ERK1/2. encyclopedia.pub
Enzyme Inhibition Profiling
The interaction of this compound and its structural analogs with various enzyme systems has been a subject of investigation to elucidate their mechanism of action.
Protein-Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. mdpi.comfrontiersin.org While direct inhibitory data for this compound on PTP1B is not prominently featured in the reviewed literature, studies on closely related iridal-type triterpenoids provide insight into the potential activity of this class of compounds.
Research on a series of ten new iridal-type triterpenoids, named polycycloiridals K-T, isolated from the rhizomes of Belamcanda chinensis, revealed modest inhibitory activity against PTP1B. nih.govacs.orgacs.org Specifically, at a concentration of 10 μM, two of these compounds exhibited inhibitory effects on PTP1B. nih.govacs.orgacs.org Another study on different iridal-type triterpenoids noted their selective inhibition of human neutrophil elastase (HNE) over other enzymes, including PTP1B, though specific inhibitory values for PTP1B were not detailed. nih.gov
| Compound | Source | Assay Concentration | PTP1B Inhibition (%) | Reference |
|---|---|---|---|---|
| Polycycloiridal L (Compound 2) | Belamcanda chinensis | 10 μM | 33.4% | nih.govacs.org |
| Polycycloiridal T (Compound 10) | Belamcanda chinensis | 10 μM | 32.9% | nih.govacs.org |
Iridals have been identified as a novel class of ligands for phorbol (B1677699) ester receptors, a family of proteins that includes Protein Kinase C (PKC). acs.orgnih.gov PKC enzymes are critical components of signal transduction cascades, controlling various cellular functions. libretexts.org The activation of PKC often involves its translocation to the cell membrane, a process facilitated by second messengers like diacylglycerol (DAG). libretexts.orgfrontiersin.org
Computational and biological studies have shown that iridals likely exert their effects by interacting directly with the C1 domain of PKC, which is the binding site for DAG and phorbol esters. acs.orgnih.gov Docking studies predict that iridals fit into the same position on the C1b domain of PKCδ as phorbol esters. acs.orgnih.gov This interaction is stabilized by hydrogen bonds between the hydroxyl and aldehyde groups of the iridal molecule and key amino acid residues in the binding site. acs.orgnih.gov
While this compound itself has not been individually tested, biological analysis of two other iridals, NSC 631939 and NSC 631941, confirmed their binding to PKCα with high affinity. acs.orgnih.gov This evidence strongly suggests that iridals, as a class, function as PKC activators. nycu.edu.tw
| Compound | Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| NSC 631939 (Iridal) | Protein Kinase C α (PKCα) | 75.6 ± 1.3 nM | acs.orgnih.gov |
| NSC 631941 (Iridal) | Protein Kinase C α (PKCα) | 83.6 ± 1.5 nM | acs.orgnih.gov |
Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) Activity
Antiviral Activities (e.g., Anti-HBV DNA Replication In Vitro)
Investigations into the antiviral properties of iridal-type triterpenoids have demonstrated notable activity. Specifically, a compound identified as 17-hydroxyl-27-ene-iridal, isolated from the whole plant of Iris confusa, was evaluated for its effect on Hepatitis B virus (HBV). researchgate.net
In an in vitro assay using the HepG 2.2.15 cell line, which is a human hepatoblastoma cell line that contains integrated HBV DNA, this compound showed moderate activity against HBV DNA replication. researchgate.net The half-maximal inhibitory concentration (IC₅₀) was determined to be 84.6 ± 24.9 μM. researchgate.net
Preclinical In Vivo Pharmacological Investigations (Animal Models)
To assess the therapeutic potential of these compounds beyond cell-based assays, preclinical studies in animal models are essential.
Anticancer Activity: The anticancer properties of iridal compositions have been explored in animal models. A patent describing compositions containing various iridals, including 17-hydroxyiridal, states that in vivo tests conducted on animals confirmed the anticancer activities observed in in vitro studies on human tumor cells. google.com These compositions were noted to be effective against both solid and liquid tumor lines. google.com
Antiplasmodial Activity: The efficacy of iridal against malaria parasites has been evaluated in vivo. A triterpenoid compound referred to as "iridal," extracted from Iris germanica, was tested in mice infected with the malaria parasite Plasmodium vinckei. researchgate.netnih.gov The study reported a significant antiplasmodial effect when the compound was administered via the intraperitoneal route. researchgate.netnih.gov The mechanism is suspected to involve action against the reinvasion step of the parasite rather than its maturation. nih.gov
| Activity | Compound/Composition | Animal Model | Disease Model | Key Finding | Reference |
|---|---|---|---|---|---|
| Anticancer | Iridal compositions containing 17-hydroxyiridal | Animal (unspecified) | Cancer (solid and liquid tumors) | In vivo tests confirmed in vitro anticancer results. | google.com |
| Antiplasmodial | Iridal | Mice | Plasmodium vinckei infection | ED₅₀ of approx. 85 mg/kg/day (intraperitoneal route). | researchgate.netnih.gov |
Despite the evidence for in vitro and in vivo biological activity, a review of the available scientific literature did not yield specific studies detailing the pharmacokinetic (absorption, distribution, metabolism, excretion) or pharmacodynamic profiles of this compound or other iridal-type triterpenoids in animal systems. Further research is required to understand how these compounds behave within a living organism over time, which is crucial for any future therapeutic development.
Structure Activity Relationship Sar and Computational Analysis of 17 Hydroxy Iridal
Correlating Structural Modifications of 17-Hydroxy Iridal (B600493) with Observed Biological Activities
Iridals, including 17-Hydroxy iridal, are a class of triterpenoids characterized by a monocyclic or bicyclic core and a prenylated side chain. rsc.org Variations in this core structure and substitutions on the side chain significantly impact their biological activities, which include cytotoxic, anti-inflammatory, and antimicrobial effects. mdpi.comsemanticscholar.org
Studies on various iridals isolated from Iris and Belamcanda species have revealed several key SAR principles. rsc.orgnih.gov For instance, the presence of an α,β-unsaturated aldehyde is a common feature and appears to be important for certain biological activities. rsc.org Modifications to the side chain, such as the introduction of hydroxyl or acetyl groups, can modulate the potency and selectivity of these compounds. For example, the acetylation of isoiridogermanal (B1164419) at the 16-O position has been noted in several cytotoxic iridals. mdpi.com
Influence of the Hydroxyl Group at C-17 on Specific Biological Responses
The hydroxyl group at the C-17 position of this compound is a critical determinant of its biological activity. Research on various triterpenoids suggests that the presence and position of hydroxyl groups can be crucial for cytotoxic effects. rsc.org For instance, in the lupane (B1675458) class of triterpenoids, a hydroxyl group at C-27 is considered important for cytotoxicity. rsc.org
In the context of iridals, a compound identified as 17-hydroxyl-27-ene-iridal, isolated from Iris confusa, demonstrated moderate activity against Hepatitis B virus (HBV) DNA replication. researchgate.net This suggests that the C-17 hydroxyl group contributes to its antiviral properties. The hydrophilic nature of the hydroxyl group can facilitate hydrogen bonding with amino acid residues in the active site of target proteins, thereby enhancing binding affinity and inhibitory action. Conversely, the absence or modification of this group, for instance, through the introduction of a hydroperoxy group at C-17, has been suggested to reduce cytotoxicity in other triterpenoid (B12794562) skeletons. rsc.org
The specific contribution of the C-17 hydroxyl group is often evaluated by comparing the activity of this compound with analogs lacking this feature or where it has been chemically modified. Such comparative studies are essential for definitively establishing the role of this functional group in specific biological responses like cytotoxicity or enzyme inhibition.
Computational Modeling and Molecular Docking Studies for Receptor Interactions
To elucidate the molecular basis of their biological activities, computational modeling and molecular docking studies are increasingly being employed for iridal-type triterpenoids. nih.govphcog.com These in silico techniques predict how a ligand, such as this compound, might bind to the active site of a target protein, providing insights into the specific interactions that govern its inhibitory effects. mdpi.commdpi.com
Molecular docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the iridal and the amino acid residues of a receptor. mdpi.com For example, docking studies with other natural compounds have shown that hydroxyl groups are often involved in forming hydrogen bonds with the target protein, which can significantly contribute to binding affinity. mdpi.comnih.gov In the case of this compound, the C-17 hydroxyl group would be a prime candidate for forming such crucial hydrogen bonds with its biological target.
These computational approaches can help to rationalize observed SAR data. For instance, if a specific structural modification leads to a loss of activity, docking studies might show that this change disrupts a critical interaction with the receptor. Computer modeling has been used to show similarities in the spatial arrangement of key functional groups among different classes of tumor promoters that bind to protein kinase C (PKC), a target for some iridals. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Iridal Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov For iridal derivatives, QSAR studies can provide predictive models that help in understanding which structural features are most important for a particular biological effect. periodikos.com.br
A QSAR model is built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode various electronic, steric, and hydrophobic properties of the molecules. Statistical methods are then used to build a regression model that links these descriptors to the observed biological activity. researchgate.net
While specific QSAR models for this compound are not extensively reported in the public domain, the principles of QSAR are widely applied in drug discovery for various classes of natural products. koreascience.kr For iridals, such models could predict the cytotoxicity or enzyme inhibitory activity of new, unsynthesized analogs, thereby guiding the selection of the most promising candidates for synthesis and biological testing. The statistical robustness of these models is crucial and is typically validated using both internal and external datasets. nih.gov
Rational Design Principles for Optimized Iridal Analogs with Enhanced Activity or Selectivity
The insights gained from SAR, computational modeling, and QSAR studies provide a foundation for the rational design of new iridal analogs with improved therapeutic properties. orcid.orgnih.govnih.gov The goal is to enhance biological activity against a specific target while minimizing off-target effects, thereby improving selectivity.
Based on the available data, several design principles for optimizing iridal analogs can be proposed:
Modification of the Side Chain: The length and functionalization of the hydrophobic side chain are critical. nih.gov Introducing or modifying functional groups, such as hydroxyls or esters, at specific positions could enhance interactions with the target protein.
Importance of the α,β-Unsaturated Aldehyde: This moiety appears to be a key feature for some biological activities and should likely be retained in newly designed analogs. nih.gov
Role of the C-17 Hydroxyl Group: Given its potential to form hydrogen bonds, this group is a key point for modification. researchgate.net Strategies could involve its esterification or replacement with other hydrogen-bonding groups to fine-tune binding affinity.
Scaffold Hopping: Exploring different core structures, such as monocyclic, bicyclic, and spirocyclic systems, could lead to analogs with novel biological profiles. rsc.orgsemanticscholar.org Spiro-type iridals, for instance, have shown potent inhibitory activity and represent a promising scaffold for further development. semanticscholar.org
By systematically applying these principles, it is possible to design and synthesize new generations of iridal-based compounds with optimized potency and selectivity for various therapeutic applications.
Future Research Directions and Translational Potential of 17 Hydroxy Iridal Non Human/clinical Focus
Discovery of Novel Biological Targets and Mechanisms of Action
The compound 17-Hydroxy iridal (B600493) has been identified in plant species such as Iris germanica and Iris versicolor. researchgate.netnih.gov While dedicated studies on the specific biological targets of 17-Hydroxy iridal are limited, research on the broader iridal class provides a foundation for future investigations.
Iridals, as a group, are known for their cytotoxic effects against various tumor cell lines. researchgate.netbenthamscience.com For instance, the iridal class of triterpenoids has demonstrated activity against human tumor cell lines A2780 and K562. researchgate.net Furthermore, iridals have shown antiplasmodial activity against both chloroquine-resistant and -sensitive strains of Plasmodium falciparum in vitro, as well as in vivo activity against P. vinckei. researchgate.netnih.gov
One study on a lipidic extract from Iris germanica, which contained 17-hydroxyiridal among other iridals like iripallidal and 16-hydroxyiridal, revealed effects on cell adhesion and membrane fluidity, drawing parallels to the function of cholesterol. researchgate.net The same study noted that iripallidal, a related compound in the extract, was found to bind to protein kinase C. researchgate.net This suggests that a potential mechanism of action for this compound could involve the modulation of cell membrane properties and interaction with key signaling proteins. Future research should aim to isolate this compound and perform detailed in vitro assays to identify its specific molecular targets and elucidate its mechanism of action, distinguishing its individual contribution from the effects of the broader extracts.
Table 1: Reported Biological Activities of Selected Iridal Triterpenoids
| Compound Name | Biological Activity | Source Organism | Reference |
|---|---|---|---|
| Iridal | Antiplasmodial, Antifungal, Cytotoxic | Iris germanica | researchgate.netnih.gov |
| Iripallidal | Cytotoxic, Binds to Protein Kinase C | Iris germanica | researchgate.netresearchgate.net |
| Iriflorental | Cytotoxic, Piscicidal | Iris germanica | researchgate.net |
| γ-Irigermanal | Piscicidal | Iris germanica | researchgate.net |
| 10-deoxy-17-hydroxyiridal | Not specified | Iris sibirica, Iris versicolor | nycu.edu.twresearchgate.net |
| 16-Hydroxyiridal | Component of active extract | Iris germanica | researchgate.net |
Development of Advanced Delivery Systems for Preclinical Research (excluding human dosage forms)
To date, there are no published studies focusing on the development of advanced delivery systems specifically for this compound. As a triterpenoid (B12794562), it is expected to have low aqueous solubility, which can present challenges for its use in preclinical research. The development of suitable delivery systems is therefore a critical area for future investigation to enable robust in vitro and in vivo studies.
Potential avenues for exploration include the formulation of this compound into:
Liposomal formulations: Encapsulating the hydrophobic compound within a lipid bilayer could enhance its stability and facilitate its delivery to cells in culture and in animal models.
Nanoemulsions or nanoparticles: These systems can improve the solubility and bioavailability of poorly water-soluble compounds, allowing for more consistent and reproducible results in preclinical testing.
The development of such systems would be a crucial step in advancing the preclinical study of this compound, allowing for accurate evaluation of its biological effects without the confounding factors of poor solubility.
Exploration of Synergistic Effects with Other Research Compounds in Preclinical Studies
Currently, there is no research available on the synergistic effects of this compound with other compounds in preclinical models. Given the cytotoxic properties observed in the broader iridal class, a promising future research direction would be to investigate potential synergies with established anticancer agents.
Preclinical studies could be designed to assess whether this compound can enhance the efficacy of other cytotoxic compounds, potentially allowing for lower concentrations of each agent and reducing off-target effects in research models. Such studies would be foundational in determining if this compound holds potential as an adjunct in preclinical cancer research.
Bioproduction and Biotechnological Approaches for Sustainable Sourcing
Iridals, including this compound, are naturally sourced from the rhizomes of Iris species. researchgate.netsioc-journal.cn Reliance on plant extraction can be a limitation for obtaining large quantities of the pure compound for extensive research due to factors like slow plant growth and variability in compound yield.
Future research should explore biotechnological avenues for the sustainable production of this compound. Pentacyclic triterpenoids are synthesized from the isoprenoid pathway, and their biosynthesis can be reconstituted in microbial hosts or plant cell cultures. researchgate.net Potential strategies include:
Heterologous expression in microorganisms: Identifying the specific enzymes in the biosynthetic pathway of this compound in Iris species would allow for the transfer of these genes into a microbial host like Saccharomyces cerevisiae or Escherichia coli for scalable production.
Plant cell culture: Establishing cell cultures of Iris germanica could provide a more controlled and sustainable source of the compound compared to harvesting whole plants.
These bioproduction methods could ensure a consistent and scalable supply of this compound for future preclinical research and development.
Potential as a Lead Compound for Preclinical Drug Discovery and Development (excluding human clinical trials)
Based on the available, albeit limited, information, this compound presents potential as a lead compound for preclinical drug discovery. The documented cytotoxic and antiplasmodial activities of the iridal class of compounds suggest that this compound could serve as a starting point for the development of new research probes or lead structures for novel therapeutic agents. researchgate.netnih.gov
The pathway from a natural product to a viable lead compound for drug development involves several stages of preclinical investigation, including:
Confirmation of its biological activity in various preclinical models.
Elucidation of its specific mechanism of action.
Investigation of its structure-activity relationship to guide the synthesis of more potent and selective derivatives.
The journey of this compound in preclinical research is just beginning. Its structural novelty and the promising biological activities of its chemical class warrant further investigation to determine its full potential as a lead compound for future drug discovery efforts, strictly within a non-human, preclinical context.
Q & A
Q. What spectroscopic and chromatographic methods are essential for characterizing 17-Hydroxy iridal’s structural novelty?
To confirm the structure of this compound, researchers should employ high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular formula determination, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) for stereochemical analysis, and X-ray crystallography for absolute configuration validation. These methods were critical in elucidating the 5/6-fused bicyclic lactone structure of belamcanolide A, a related iridal derivative .
Q. Which in vitro biological assays are commonly used to evaluate this compound’s cytotoxic activity?
Cytotoxicity is typically assessed using MTT or SRB assays against diverse cancer cell lines (e.g., A549, HepG2, MCF-7). For this compound derivatives, IC₅₀ values ranging from 3.26 to 8.63 µM were reported, with validation requiring triplicate experiments and statistical analysis (e.g., Student’s t-test) to ensure reproducibility .
Q. How do researchers ensure the purity of this compound isolated from natural sources?
Purity is verified via high-performance liquid chromatography (HPLC) with UV/Vis or MS detection. Preparative HPLC or repeated column chromatography (e.g., silica gel, Sephadex LH-20) is used to isolate the compound, followed by spectroscopic consistency checks against published data .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported cytotoxic potencies of this compound across studies?
Discrepancies may arise from differences in cell culture conditions, assay protocols, or compound stability. To mitigate these, researchers should:
- Standardize cell lines (e.g., ATCC-certified), passage numbers, and culture media.
- Include positive controls (e.g., doxorubicin) and validate results with orthogonal assays (e.g., apoptosis markers like caspase-3 activation).
- Perform stability studies (e.g., HPLC monitoring under varying pH/temperature) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR analysis involves synthesizing analogs with modifications to the triterpenoid core or isoflavonoid adducts (e.g., belamcandanins A–C). Key steps include:
Q. What advanced imaging techniques elucidate this compound’s subcellular localization in cancer cells?
Confocal microscopy with fluorescent tagging (e.g., BODIPY probes) or immunofluorescence targeting organelle-specific markers (e.g., mitochondria) can track cellular uptake. Coupling this with TEM for ultrastructural analysis provides insights into mechanisms like mitochondrial membrane disruption .
Methodological and Analytical Considerations
Q. How should researchers design experiments to validate this compound’s mechanism of action?
Q. What statistical approaches are critical for interpreting dose-response data in this compound studies?
Nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) calculate IC₅₀ values. Error bars should represent SEM from ≥3 replicates, and ANOVA with post-hoc tests (e.g., Tukey’s) compares groups. Sensitivity analyses (e.g., outlier removal) ensure robustness .
Data Reproducibility and Reporting Standards
Q. How can researchers enhance reproducibility in synthesizing this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
